

Technical Guide: Hydrogen Bond Donor/Acceptor Dynamics of 5-Chloroindazole

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Compound of Interest

Compound Name:	5-Chloro-1H-indazol-4-ol
CAS No.:	1638764-61-0
Cat. No.:	B6299989

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Executive Summary

This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) profile of 5-chloroindazole (CAS: 1750-76-1). While standard cheminformatics filters often simplify this molecule to a binary count (1 HBD / 1 HBA), such oversimplification can lead to missed opportunities in structure-activity relationship (SAR) optimization.

This document dissects the molecule's tautomeric behavior, the controversial role of the chlorine atom as a weak acceptor, and the specific experimental protocols required to validate these properties in a drug discovery context.

Structural Dynamics & Tautomerism

To accurately count hydrogen bonds, one must first define the dominant species. 5-Chloroindazole exhibits annular tautomerism, existing in equilibrium between the 1H-indazole and 2H-indazole forms.

The Tautomeric Equilibrium

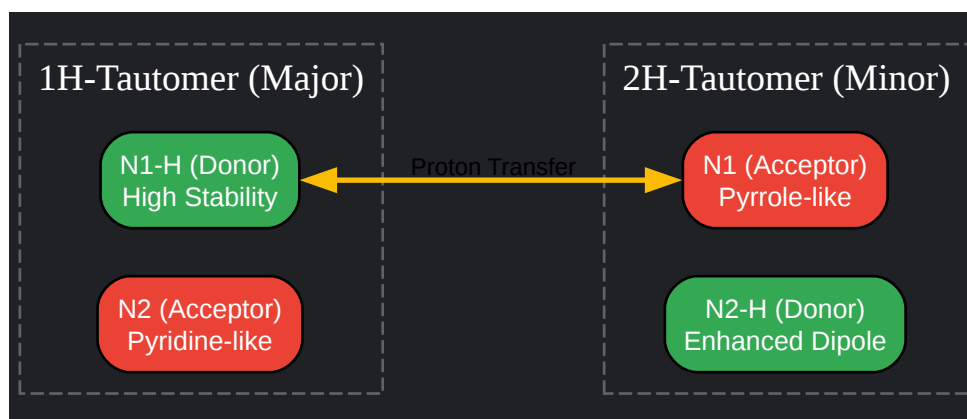
In the gas phase and aqueous solution, the 1H-tautomer is thermodynamically preferred by approximately 3–4 kcal/mol due to the preservation of aromaticity in the benzene ring.

However, the 2H-tautomer possesses a higher dipole moment and can be stabilized in polar aprotic solvents or specific protein binding pockets (e.g., kinase hinge regions).

- 1H-Indazole (Major): The proton resides on the nitrogen adjacent to the benzene ring (N1).
- 2H-Indazole (Minor): The proton resides on the nitrogen adjacent to the carbon bridge (N2), resulting in a quinoid-like resonance structure.

Visualization of Tautomeric States

The following diagram illustrates the tautomeric shift and the resulting change in the hydrogen bond donor/acceptor map.



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Caption: Fig 1. Annular tautomerism of 5-chloroindazole. The 1H form predominates in solution, defining the standard H-bond count.

Hydrogen Bond Counting: The Core Analysis

The determination of HBD and HBA counts depends heavily on the definition used: Classical (Lipinski) vs. Quantum Mechanical (QM).

Standard Lipinski Count (Cheminformatics View)

For high-throughput screening and "Rule of 5" compliance, the counts are derived from the dominant 1H-tautomer at physiological pH (7.4).

Feature	Count	Rationale
H-Bond Donors (HBD)	1	The N-H group at position 1 (pyrrole-like nitrogen).
H-Bond Acceptors (HBA)	1	The sp ² hybridized Nitrogen at position 2 (pyridine-like nitrogen).
Net Charge (pH 7.4)	0	pKa of protonation is ~1.2; pKa of deprotonation is ~14. Neutral at physiological pH.

The "Chlorine Controversy" (Advanced View)

In standard algorithms (e.g., Cactvs, ChemAxon), halogens (Cl, F, Br) are not counted as hydrogen bond acceptors. However, in high-precision docking, this assumption must be challenged.

- **The Sigma-Hole Effect:** Chlorine has an anisotropic charge distribution. The tip of the halogen (along the C-Cl bond) is electropositive (sigma-hole), while the equatorial belt is electronegative.
- **Weak Acceptor Capability:** The equatorial belt can accept weak hydrogen bonds, particularly from strong donors (e.g., backbone amides).
- **Interaction Energy:** A typical N-H...N bond is 5–7 kcal/mol. An N-H...Cl interaction is significantly weaker (1–2 kcal/mol) but can provide critical selectivity in a binding pocket.

Conclusion for Drug Design: Treat the count as 1 HBD / 1 HBA for filtering, but model the Chlorine as a potential weak acceptor during molecular dynamics (MD) simulations.

Experimental Validation Protocols

As a scientist, you should not rely solely on calculated values. The following self-validating protocols allow you to determine the H-bond state and tautomeric ratio experimentally.

Protocol A: NMR Determination of Tautomeric Ratio

This protocol uses solvent perturbation to reveal the labile proton environment.

- Preparation: Dissolve 5 mg of 5-chloroindazole in 600 μ L of DMSO-d₆ (polar aprotic) and a second sample in CDCl₃ (non-polar).
- Acquisition: Acquire ¹H-NMR spectra at 298K.
- Analysis: Focus on the chemical shift of the C3-H proton.
 - Causality: The C3-H shift is highly sensitive to the adjacent nitrogen's protonation state.
 - Validation: In DMSO, rapid exchange may broaden the N-H signal. If distinct signals for 1H and 2H are seen (slow exchange), integrate the C3-H peaks to calculate the .
- NOE Experiments: Perform 1D-NOESY irradiating the N-H proton.
 - Result: NOE enhancement of the C7-H (benzene ring) confirms the 1H-tautomer. Enhancement of C3-H confirms the 2H-tautomer.

Protocol B: X-Ray Crystallography (Solid State)

To determine the precise donor/acceptor geometry in the solid state.

- Crystallization: Slow evaporation from ethanol/water (9:1).
- Data Collection: Single-crystal X-ray diffraction.
- H-Bond Mapping: Measure the N...N distances between adjacent molecules.
 - Expectation: Indazoles typically form cyclic dimers (R₂,2(8) motif) or catemers via N-H...N interactions.

- Chlorine Check: Explicitly search for contacts $<$ sum of van der Waals radii involving the Cl atom to verify weak acceptor status.

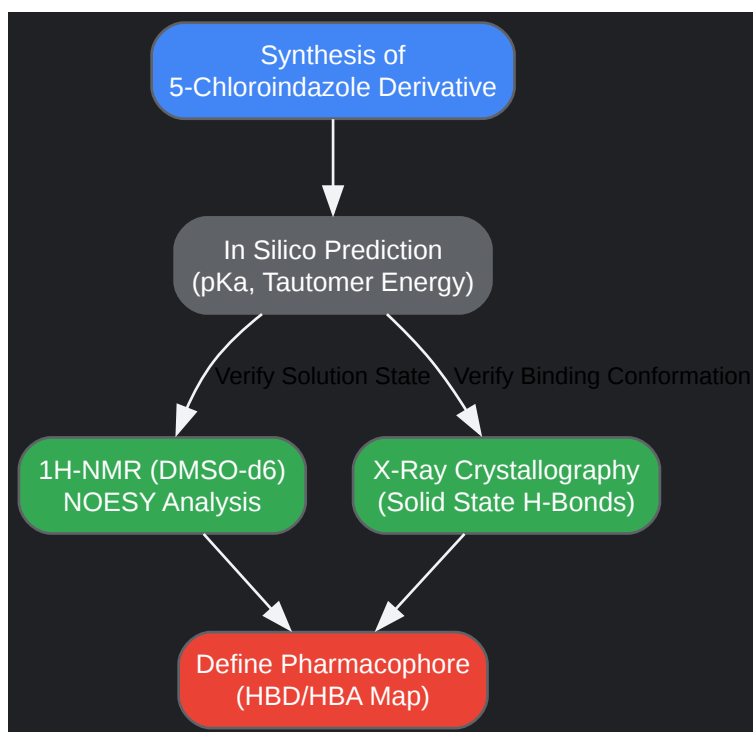
Physicochemical Implications in Drug Design[1][2] [3]

The H-bond count directly influences the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

- Membrane Permeability: With only 1 HBD and 1 HBA, 5-chloroindazole is highly permeable (Class I/II BCS). The low polarity prevents "desolvation penalties" often seen with high-HBA compounds.
- Solubility: The planar, aromatic structure leads to high crystal lattice energy, potentially limiting aqueous solubility despite the low molecular weight.
- Blood-Brain Barrier (BBB): The low Topological Polar Surface Area (TPSA $\approx 28 \text{ \AA}^2$) and low H-bond count suggest excellent BBB penetration, making it a viable CNS scaffold.

Workflow: From Synthesis to Validation

The following diagram outlines the logical flow for validating the H-bond profile of a new 5-chloroindazole derivative.



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Caption: Fig 2. Integrated workflow for validating hydrogen bond properties in medicinal chemistry.

References

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